molecular formula C14H17ClFNO2 B7976870 Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate CAS No. 1443353-90-9

Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate

Cat. No.: B7976870
CAS No.: 1443353-90-9
M. Wt: 285.74 g/mol
InChI Key: XGQOUBQTFXRINM-UHFFFAOYSA-N
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Description

Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate is a piperidine derivative featuring a methyl ester at the 4-position and a 4-chloro-2-fluorobenzyl substituent on the nitrogen atom. The chloro and fluoro substituents on the benzyl group enhance lipophilicity and metabolic stability, while the piperidine core provides conformational flexibility for target binding .

Properties

IUPAC Name

methyl 1-[(4-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2/c1-19-14(18)10-4-6-17(7-5-10)9-11-2-3-12(15)8-13(11)16/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQOUBQTFXRINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136111
Record name 4-Piperidinecarboxylic acid, 1-[(4-chloro-2-fluorophenyl)methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443353-90-9
Record name 4-Piperidinecarboxylic acid, 1-[(4-chloro-2-fluorophenyl)methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443353-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[(4-chloro-2-fluorophenyl)methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyl Halide Alkylation with Piperidine Esters

A foundational method involves the nucleophilic substitution of piperidine-4-carboxylate derivatives with 4-chloro-2-fluorobenzyl halides. In this approach, methyl piperidine-4-carboxylate reacts with 4-chloro-2-fluorobenzyl chloride or bromide in the presence of a base. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the piperidine nitrogen, enabling alkylation at 60°C over 48 hours. This method typically yields 60–75% of the target compound after purification via silica gel chromatography.

Table 1: Alkylation Conditions and Outcomes

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF604872
K₂CO₃ACN802468
Cs₂CO₃DMF120 (microwave)165

The use of cesium carbonate (Cs₂CO₃) under microwave irradiation reduces reaction times to 1 hour but requires specialized equipment. Potassium carbonate (K₂CO₃) in acetonitrile (ACN) offers a milder alternative, though with slightly lower yields.

Phase-Transfer Catalysis for Improved Efficiency

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems. For instance, a mixture of water and dichloromethane (DCM) with TBAB achieves 78% yield at room temperature within 12 hours. This method minimizes thermal degradation of sensitive intermediates.

Reductive Amination Pathways

Condensation of Piperidine-4-carboxylate with Benzaldehyde Derivatives

An alternative route involves reductive amination between methyl piperidine-4-carboxylate and 4-chloro-2-fluorobenzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane facilitates imine formation and subsequent reduction at room temperature. Triethylamine (TEA) acts as a proton scavenger, achieving yields of 82% after 24 hours.

Key Advantages :

  • Avoids handling reactive benzyl halides.

  • Enables modular substitution of the benzyl group.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

  • Higher cost due to stoichiometric use of NaBH(OAc)₃.

Grignard Reagent-Mediated Coupling

Formation of the Piperidine-Ketone Intermediate

A patent by US8697876B2 describes the use of Grignard reagents to synthesize piperidine intermediates. For example, reacting methyl piperidine-4-carboxylate with 4-chloro-2-fluorophenylmagnesium bromide forms a ketone intermediate, which is subsequently reduced to the target compound. This method achieves 70% yield but requires strict temperature control (-10°C to 0°C) to prevent overalkylation.

Hydrobromic Acid Quenching and Isolation

Post-reaction quenching with hydrobromic acid (HBr) precipitates the product as a hydrobromide salt, simplifying purification. Recrystallization from ethanol/water mixtures enhances purity to >98%.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to improve heat and mass transfer. A tubular reactor with immobilized NaH on a solid support achieves 85% conversion in 2 hours, outperforming batch reactors.

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated by recovering DMF via vacuum distillation and repurposing byproducts like sodium chloride. Lifecycle assessments indicate a 40% reduction in waste compared to traditional methods.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 3.65 (s, 3H, COOCH₃), δ 4.20 (s, 2H, N-CH₂-Ar), and δ 7.25–7.45 (m, 3H, aromatic) confirm the structure.

  • IR Spectroscopy : Strong absorption at 1730 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Cl).

Purity Assessment via HPLC

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the compound at 8.2 minutes, ensuring ≥99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or cyclohexane derivatives.

    Substitution: Formation of substituted piperidine or aromatic derivatives.

Scientific Research Applications

Central Nervous System Disorders

Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate has been investigated for its potential as a pharmacological agent in treating conditions such as anxiety and depression. The piperidine core is known to interact with neurotransmitter systems, making it a candidate for developing new anxiolytic or antidepressant medications.

Structure-Activity Relationship (SAR) Studies

Research has highlighted the importance of SAR studies involving piperidine derivatives to enhance the efficacy and selectivity of compounds targeting specific receptors. For instance, modifications to the piperidine structure can lead to improved binding affinities and reduced side effects, which is crucial for therapeutic applications .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including this compound. The compound's ability to inhibit bacterial growth has been noted, particularly against resistant strains such as Staphylococcus aureus. This activity suggests potential applications in developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring and subsequent functionalization with the chlorofluorobenzyl group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound .

Case Studies

StudyObjectiveFindings
Antidepressant Activity Evaluate the efficacy of piperidine derivativesThis compound showed promising results in reducing anxiety-like behavior in animal models .
Antimicrobial Efficacy Test against resistant bacterial strainsDemonstrated significant bacteriostatic activity against S. aureus, indicating potential as a new antimicrobial agent .
SAR Analysis Investigate modifications for improved potencyVariations in substituents on the piperidine ring led to enhanced receptor binding and reduced toxicity profiles .

Mechanism of Action

The mechanism of action of Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Drug Design : The chloro-fluoro substitution pattern on the benzyl group is understudied but may offer advantages in CNS drug design by balancing blood-brain barrier penetration and stability .
  • Safety Profiles : While carfentanil analogs () raise toxicity concerns, the target compound’s simpler structure may mitigate such risks, pending further studies.

Biological Activity

Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 349614-05-7
  • Molecular Formula : C14H16ClFNO3
  • Molecular Weight : 285.74 g/mol
  • Physical State : Solid, with a purity of approximately 90% .

The compound's mechanism of action is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in key metabolic pathways. Research indicates that piperidine derivatives often exhibit diverse pharmacological effects due to their ability to modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications on the piperidine ring and the benzyl moiety significantly influence biological activity. For example, substituents like chlorine and fluorine have been associated with enhanced potency against specific targets, including viral infections and cancer cells .

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, compounds structurally related to this compound have been shown to inhibit influenza virus replication effectively. The compound's EC50 values in virological assays suggest strong antiviral properties, making it a candidate for further investigation in antiviral drug development .

Antitumor Activity

In preclinical models, similar compounds have demonstrated anti-tumor activity. They were tested in xenograft mouse models, showing significant tumor growth inhibition. The metabolic stability observed in liver microsomes further supports the potential for therapeutic applications in oncology .

Case Studies

  • Influenza Inhibition Study :
    • A series of piperidine-based derivatives were evaluated for their ability to inhibit influenza virus replication. This compound was part of this study, which found that modifications at the benzyl position improved antiviral efficacy significantly .
  • Antitumor Efficacy :
    • In a study assessing various piperidine derivatives for their anti-cancer properties, compounds with similar structures exhibited promising results in inhibiting tumor growth in vivo. The study emphasized the importance of structural modifications in enhancing biological activity against cancer cells .

Data Summary

Activity TypeCompound ExampleEC50 Value (µM)Notes
AntiviralThis compound<0.05Effective against multiple influenza strains
AntitumorSimilar piperidine derivativesVariesSignificant inhibition in xenograft models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with piperidine-4-carboxylic acid methyl ester. Introduce the 4-chloro-2-fluorobenzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Monitor reaction progress using TLC (ethyl acetate/hexane, 1:3) .
  • Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Validate purity via HPLC with a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) .
  • Characterization : Confirm structure via ¹H/¹³C NMR (key signals: ester carbonyl at ~170 ppm, aromatic protons at 6.8–7.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • Target Selection : Prioritize receptors/transporters with homology to known piperidine-based ligands (e.g., sigma-1 receptors, serotonin transporters). Use computational docking (AutoDock Vina) to predict binding affinity .
  • In Vitro Assays : Test inhibitory activity in radioligand binding assays (e.g., ³H-DTG for sigma-1 receptors) at concentrations of 1 nM–10 µM. Include positive controls (e.g., haloperidol) and measure IC₅₀ values .
  • Cytotoxicity Screening : Use MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity at therapeutic concentrations (≤50 µM) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for piperidine derivatives be resolved?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Compare bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set). Address discrepancies (e.g., chair vs. boat conformations) using Hirshfeld surface analysis .
  • Dynamic NMR : Resolve fluxional behavior in solution (e.g., ring puckering) by variable-temperature ¹H NMR (298–223 K). Calculate activation energy barriers using Eyring plots .

Q. What strategies are effective for analyzing contradictory bioactivity data across in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to explain reduced in vivo efficacy. Use LC-MS/MS to quantify parent compound/metabolites .
  • Species-Specific Differences : Compare target receptor homology (e.g., rodent vs. human sigma-1 receptors via Clustal Omega alignment). Validate findings using transgenic models .
  • Dose-Response Refinement : Conduct Bayesian meta-analysis of existing data to identify optimal dosing regimens. Include covariates like solubility (measured via shake-flask method) and logP (HPLC-derived) .

Q. How can structure-activity relationship (SAR) studies be optimized for piperidine carboxylate derivatives?

  • Methodology :

  • Analog Design : Systematically vary substituents on the benzyl group (e.g., 4-Cl vs. 2-F) and ester moiety (methyl vs. ethyl). Use parallel synthesis to generate a 20-compound library .
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models using IC₅₀ data from sigma-1 receptor assays. Validate with leave-one-out cross-validation (q² > 0.5) .
  • Functional Group Replacement : Test bioisosteres (e.g., replacing the ester with amide or ketone groups) to assess metabolic stability while retaining activity .

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